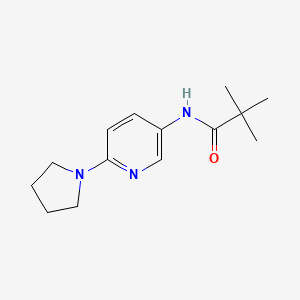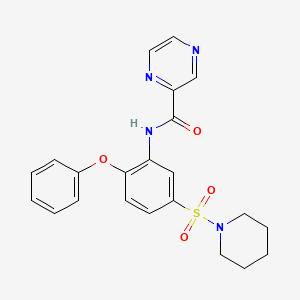
N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide, commonly referred to as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A is a protein phosphatase that plays a crucial role in the regulation of various cellular processes, including cell division, differentiation, and apoptosis. Inhibition of PP2A can lead to the dysregulation of these processes, making it a promising target for the development of novel therapeutics.
Wirkmechanismus
PP2A inhibitor works by binding to the catalytic subunit of PP2A, preventing its activity. This leads to the dysregulation of various cellular processes that are regulated by PP2A. The dysregulation of these processes ultimately leads to the inhibition of cell growth and proliferation, making it a promising target for the development of novel therapeutics.
Biochemical and Physiological Effects:
PP2A inhibitor has been shown to have various biochemical and physiological effects. In cancer cells, PP2A inhibitor has been shown to induce apoptosis, inhibit cell cycle progression, and reduce angiogenesis. In neurodegenerative diseases, PP2A inhibitor has been shown to protect neurons from oxidative stress and prevent neuronal death. In viral infections, PP2A inhibitor has been shown to inhibit viral replication and reduce viral load.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PP2A inhibitor is its potential therapeutic applications in various scientific research fields. It has shown promising results in inhibiting the growth and proliferation of cancer cells, protecting neurons from oxidative stress, and inhibiting viral replication. However, one of the limitations of PP2A inhibitor is its potential toxicity. It has been shown to have toxic effects on normal cells, making it important to carefully evaluate its safety before clinical use.
Zukünftige Richtungen
There are several future directions for the research and development of PP2A inhibitor. One direction is the development of more potent and selective PP2A inhibitors that have fewer toxic effects on normal cells. Another direction is the evaluation of PP2A inhibitor in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the role of PP2A inhibitor in other diseases, such as autoimmune diseases and metabolic disorders, should be further explored.
Synthesemethoden
PP2A inhibitor can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-(2-bromoacetyl)pyrazine, which is then reacted with 4-nitrophenylsulfonyl chloride to form N-(4-nitrophenylsulfonyl)-2-(2-pyrazinyl)acetamide. This compound is then reacted with phenoxyacetic acid and piperidine to form N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
PP2A inhibitor has been extensively studied in various scientific research fields, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, PP2A inhibitor has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. In neurodegenerative diseases, PP2A inhibitor has been shown to protect neurons from oxidative stress and prevent neuronal death. In viral infections, PP2A inhibitor has been shown to inhibit viral replication and reduce viral load.
Eigenschaften
IUPAC Name |
N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-22(20-16-23-11-12-24-20)25-19-15-18(31(28,29)26-13-5-2-6-14-26)9-10-21(19)30-17-7-3-1-4-8-17/h1,3-4,7-12,15-16H,2,5-6,13-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFEYPJCOCCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)

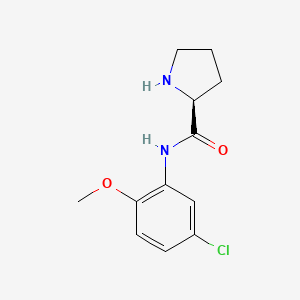
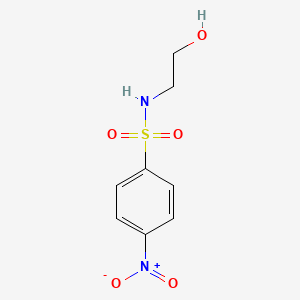
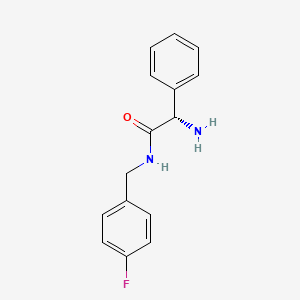
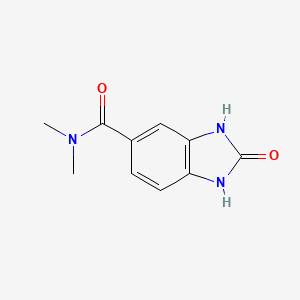
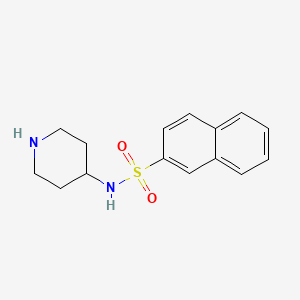
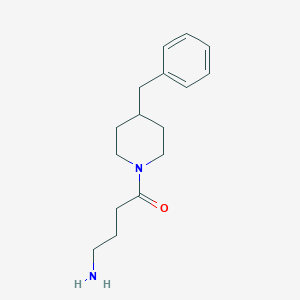
![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)

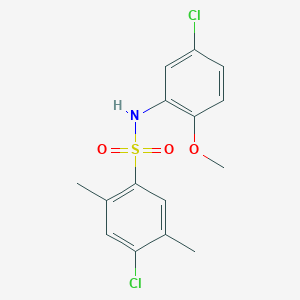

![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)
